molecular formula C7H6Cl2O B14610360 7,7-Dichlorohepta-2,4,6-trienal CAS No. 59740-53-3

7,7-Dichlorohepta-2,4,6-trienal

Cat. No.: B14610360
CAS No.: 59740-53-3
M. Wt: 177.02 g/mol
InChI Key: ZYTIOBFHZGNWDV-UHFFFAOYSA-N
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Description

7,7-Dichlorohepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a heptatrienal backbone with two chlorine atoms attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorohepta-2,4,6-trienal typically involves the chlorination of hepta-2,4,6-trienal. One common method includes the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective chlorination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dichlorohepta-2,4,6-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

7,7-Dichlorohepta-2,4,6-trienal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7,7-Dichlorohepta-2,4,6-trienal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .

Properties

CAS No.

59740-53-3

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

IUPAC Name

7,7-dichlorohepta-2,4,6-trienal

InChI

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6-10/h1-6H

InChI Key

ZYTIOBFHZGNWDV-UHFFFAOYSA-N

Canonical SMILES

C(=CC=C(Cl)Cl)C=CC=O

Origin of Product

United States

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